molecular formula C26H36N2O4 B1665179 Arverapamil CAS No. 123932-43-4

Arverapamil

Número de catálogo B1665179
Número CAS: 123932-43-4
Peso molecular: 440.6 g/mol
Clave InChI: UPKQNCPKPOLASS-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arverapamil is a compound that belongs to the class of organic compounds known as phenylbutylamines . It is a single enantiomer moiety of racemic verapamil, a cardiovascular drug that has been in clinical use for 35 years . It shows preferential activity in treating the symptoms of IBS-D without the traditional cardiovascular actions of the racemic drug .


Molecular Structure Analysis

Arverapamil has the chemical formula C26H36N2O4 . It has an average weight of 440.584 and a mono-isotopic weight of 440.267507647 . It is a more polar molecular structure compared to verapamil hydrochloride .


Chemical Reactions Analysis

Arverapamil undergoes O-dealkylation, a type of reaction where an alkyl group is replaced by a hydrogen atom . This reaction is facilitated by enzymes such as Cytochrome P450 2C8, Cytochrome P450 3A4, and Cytochrome P450 2D6 .


Physical And Chemical Properties Analysis

Arverapamil has an average weight of 440.584 and a mono-isotopic weight of 440.267507647 . It has the chemical formula C26H36N2O4 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Treatment of Arrhythmias and Hypertension: Verapamil is widely used for treating supraventricular tachyarrhythmias, hypertension, and symptoms in angina pectoris. Its plasma concentrations correlate with electrophysiological and hemodynamic activity, highlighting its significance in cardiovascular therapy (Hamann, Blouin, & Mcallister, 1984).
  • Metabolic Pathways: The metabolism of verapamil involves complex pathways, with its major metabolic steps comprising the formation of D-617 and norverapamil. The enzymes involved, primarily CYP3A4 and CYP1A2, play a critical role in its variable hepatic metabolism in humans (Kroemer et al., 1993).

Cellular and Molecular Mechanisms

  • Inhibition of Carcinogen Activation: Resveratrol, found to inhibit aryl hydrocarbon-induced carcinogenesis, also inhibits the activity of carcinogen activating enzymes CYP1A1/CYP1A2. This highlights its potential in cancer prevention and therapy (Ciolino & Yeh, 1999).

Therapeutic Applications and Efficacy

  • Effect on Exercise Tolerance in Cardiomyopathy: Verapamil improves exercise tolerance and symptoms in patients with hypertrophic cardiomyopathy, primarily by enhancing left ventricular relaxation and diastolic filling. This application underscores its therapeutic value in specific cardiac conditions (Bonow et al., 1985).
  • Potential in Bipolar Disorder Treatment: Despite over 30 years of use, L-type calcium channel antagonists like verapamil have not become a mainstream therapeutic approach in bipolar disorder. Future development and evaluation of these drugs, considering their impact on calcium signaling dysfunction, are suggested for improved treatment of bipolar disorder and related phenotypes (Cipriani et al., 2016).

Innovations in Drug Delivery Systems

  • Transdermal Delivery System Development: A verapamil-releasing transdermal delivery system (verapamil-TDS) was developed to improve drug delivery efficiency. This system, tested in human subjects, showed that both steady-state plasma concentration and AUC for total verapamil equivalent were proportional to the surface area of the delivery system, indicating its potential for controlled drug release (Shah et al., 1992).

Safety And Hazards

Verapamil, from which Arverapamil is derived, may cause side effects such as constipation, dizziness, headache, facial flushing, nausea, low blood pressure, edema, elevated liver enzymes, sexual dysfunction, and shortness of breath . It may also make you feel dizzy when going from a lying or sitting position to standing, increasing your risk of falls . It is not recommended in people with a slow heart rate or heart failure .

Propiedades

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316844
Record name (R)-Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arverapamil

CAS RN

123932-43-4
Record name (R)-Norverapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123932-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arverapamil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORVERAPAMIL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arverapamil
Reactant of Route 2
Arverapamil
Reactant of Route 3
Reactant of Route 3
Arverapamil
Reactant of Route 4
Reactant of Route 4
Arverapamil
Reactant of Route 5
Reactant of Route 5
Arverapamil
Reactant of Route 6
Reactant of Route 6
Arverapamil

Citations

For This Compound
15
Citations
RJ Saad, WD Chey - Expert opinion on investigational drugs, 2008 - Taylor & Francis
… Arverapamil is reported to possess selective activity for intestinal calcium channels. It has decreased bowel motility in animal models and recently demonstrated efficacy and tolerance …
Number of citations: 34 www.tandfonline.com
MR Sudha, N Jayanthi, M Aasin… - Beneficial …, 2018 - wageningenacademic.com
The efficacy of the probiotic strain, Bacillus coagulans Unique IS2 in the treatment of Irritable Bowel Syndrome (IBS) was evaluated in children. A total of 141 children of either sex in the …
Number of citations: 54 www.wageningenacademic.com
RK Jha, Y Zou, J Li, B Xia - British Journal of Medical Practitioners, 2010 - bjmp.org
Irritable bowel syndrome (IBS) is a common disorder characterized by abdominal pain and altered bowel habit. Hence, IBS is associated with a significantly impaired health-related …
Number of citations: 8 www.bjmp.org
A Wal, P Wal, N Verma, AK Rai… - The Natural Products …, 2023 - ingentaconnect.com
Background: The global distribution of IBS is surprisingly uniform, affecting men and women of all ages. Its deep-rooted character, symptoms that fluctuate from moderate to extreme, …
Number of citations: 0 www.ingentaconnect.com
M Camilleri, L Chang - Gastroenterology, 2008 - Elsevier
Recent advances in our understanding of basic neuroenteric mechanisms and the role of effectors and transmitters in the brain-gut axis have provided opportunities to develop new …
Number of citations: 111 www.sciencedirect.com
LJ Brandt, WD Chey, AE Foxx-Orenstein… - Am J …, 2009 - researchgate.net
IBS is characterized by abdominal discomfort associated with altered bowel function; structural and biochemical abnormalities are absent. e pathophysiology of IBS is multifactorial and …
Number of citations: 59 www.researchgate.net
L Saha - World Journal of Gastroenterology: WJG, 2014 - ncbi.nlm.nih.gov
Irritable bowel syndrome (IBS) is a chronic and debilitating functional gastrointestinal disorder that affects 9%-23% of the population across the world. The percentage of patients …
Number of citations: 492 www.ncbi.nlm.nih.gov
F Hammoudeh, MK Perwaiz, S Patolia, FM Schmidt… - Br J Med …, 2011 - bjmp.kotwal.info
Abstract: Patients with Wegner’s Granulomatosis often present with diffuse alveolar haemorrhage alongside the classical triad of haemoptysis, anaemia and progressive dyspnoea. The …
Number of citations: 5 bjmp.kotwal.info
P Ray, A Torck, L Quigley, A Wangzhou, M Neiman… - Pain, 2018 - ncbi.nlm.nih.gov
Molecular neurobiological insight into human nervous tissues is needed to generate next generation therapeutics for neurological disorders like chronic pain. We obtained human …
Number of citations: 273 www.ncbi.nlm.nih.gov
HS Kim, A Aftab, M Shah, J Nayar - Br J Med Practitioners, 2010 - bjmp.org
Abstract: Introduction ‘Ivory Wave’is a designer drug that has been popular amongst young people since the ban of mephedrone in the United Kingdom (UK) last April. It is easily …
Number of citations: 9 www.bjmp.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.